2,2-Dimethyl-1-(4-prop-2-enoylpiperazin-1-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(4-prop-2-enoylpiperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.304. The purity is usually 95%.
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Scientific Research Applications
Application in Fluorescent Probes for Biodistribution Studies
Rodríguez et al. (2017) explored the use of amide-containing thiazoles in treating Chagas disease. A BODIPY-fluorophore based probe, designed to trace the biodistribution of these compounds, was synthesized and evaluated in vitro and in vivo. This probe helped to understand the biodistribution of the drug, particularly in organs affected by Chagas disease, thus aiding in establishing future administration routes and regimens (Rodríguez et al., 2017).
Potential in Antihypertensive Agents
Bordner et al. (1988) investigated 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives for their alpha-adrenoceptor binding affinity and antihypertensive activity. The study revealed insights into the requirements for efficient binding to alpha 1-adrenoceptors, although the tested isoquinolines were not effective as antihypertensive agents (Bordner et al., 1988).
Development of Long-term Nitric Oxide Release Micelles
Jo et al. (2009) designed block copolymer pro-amphiphiles and amphiphiles for long-term nitric oxide release. They synthesized a block copolymer, which upon reaction with nitric oxide, formed spherical micelles capable of delayed NO release. This innovation opens new possibilities for NO-based therapy, especially in complex tissue structures (Jo et al., 2009).
Research on Cellular Assays for Drug Sensitivity
Scudiero et al. (1988) discussed the application of a soluble tetrazolium/formazan assay for evaluating cell growth and drug sensitivity. This assay involved using a tetrazolium reagent, XTT, which is metabolically reduced in viable cells to a water-soluble formazan product, thus enabling direct absorbance readings and simplifying the microculture growth assay procedure (Scudiero et al., 1988).
Use in CCR1 Antagonists for Inflammatory Diseases
Norman (2006) reported on the use of 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives as CCR1 antagonists for treating inflammatory diseases. The study described compounds with good receptor affinity and favorable in vivo pharmacokinetic properties, showcasing their potential in therapeutic applications (Norman, 2006).
Photophysical Study of Fluorescent Probes
Cerezo et al. (2001) conducted a photophysical study of probes like acrylodan in various solvents and aqueous mixtures. The aim was to understand the effects of solvent acidity, basicity, and polarity/polarizability on these probes, which are widely used in biological systems studies (Cerezo et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
2,2-dimethyl-1-(4-prop-2-enoylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-10(15)13-6-8-14(9-7-13)11(16)12(2,3)4/h5H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBZALNIQJEIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.